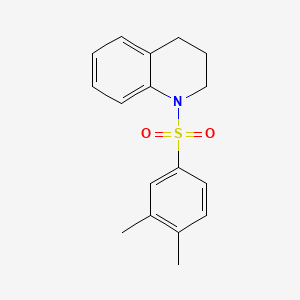

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-13-9-10-16(12-14(13)2)21(19,20)18-11-5-7-15-6-3-4-8-17(15)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNSLVVQAACIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354626 | |

| Record name | ST50831294 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202941 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5850-43-1 | |

| Record name | ST50831294 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as bromine or nitric acid.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The aromatic and heterocyclic components of the molecule contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline

- Key difference : Lacks methyl groups on the benzene ring.

- Impact : Reduced steric hindrance may enhance binding to flat enzymatic pockets but decrease metabolic stability compared to the dimethyl-substituted analogue .

- Applications : Used in early drug discovery for its simpler synthesis and lower molecular weight (MW = 283.37 g/mol) .

1-(4-Chloro-3-isocyanatobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

- Key difference : Contains a chlorine atom and isocyanate group at the 4- and 3-positions, respectively.

- Impact :

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

- Key difference : Features a nitro group (electron-withdrawing) and chlorine.

- Impact : Nitro groups may enhance antibacterial activity but raise toxicity concerns (e.g., mutagenicity) .

- Similarity score : 0.68 to the target compound, indicating moderate structural overlap .

Functional Analogues

3,4-Diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines

1,1-Dialkyl-1,2,3,4-tetrahydroisoquinolines

Biological Activity

1-(3,4-Dimethyl-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is a compound that has garnered attention due to its potential biological activities. This article explores its biological activities, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Structure and Composition

- Chemical Formula : C17H19NO2S

- Molecular Weight : 299.40 g/mol

- Chemical Structure : The compound features a tetrahydroquinoline core substituted with a sulfonyl group and two methyl groups on the benzene ring.

Physical Properties

- Solubility : Soluble in organic solvents; limited solubility in water.

- Stability : Stable under normal laboratory conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Antibacterial Efficacy

A study reported the Minimum Inhibitory Concentration (MIC) values against several pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >125 |

The compound demonstrated bactericidal activity by inhibiting protein synthesis and disrupting nucleic acid production pathways .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated that it presents moderate cytotoxicity with an IC50 value ranging from 20 to 40 µM depending on the cell line tested.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function.

- Disruption of Cell Membrane Integrity : It alters the permeability of bacterial membranes.

- Biofilm Formation Inhibition : It significantly reduces biofilm formation in MRSA strains by up to 90% .

Study on Antibacterial Activity

In a comparative study against ciprofloxacin, this compound showed promising results:

- MRSA Biofilm Inhibition :

- MBIC (Minimum Biofilm Inhibitory Concentration): 62.216 - 124.432 µg/mL

- MBEC (Minimum Biofilm Eradication Concentration): 124.432 - 248.863 µg/mL

These values indicate that the compound is effective against biofilms formed by MRSA and could serve as a potential therapeutic agent in treating resistant infections .

Research on Cytotoxic Effects

A study evaluated the cytotoxic effects on various cancer cell lines. The findings revealed that:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

These results suggest that while the compound exhibits cytotoxicity towards cancer cells, it may require further optimization to enhance selectivity and reduce toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.